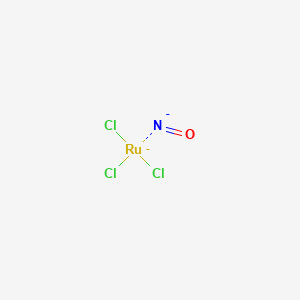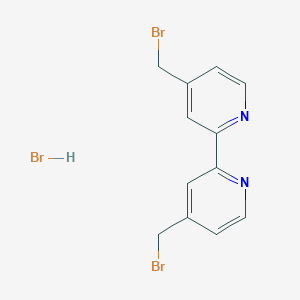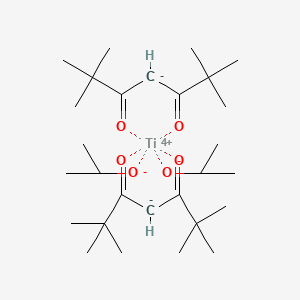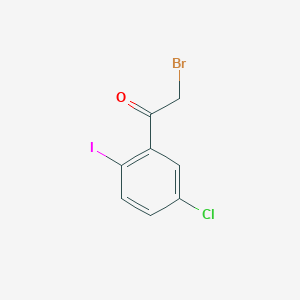
Ruthenium(II)NitrosylChloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ruthenium(II)NitrosylChloride is a coordination compound that features ruthenium in the +2 oxidation state, coordinated to a nitrosyl group (NO) and chloride ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ruthenium(II)NitrosylChloride can be synthesized through several methods. One common approach involves the reaction of ruthenium(III) chloride with nitric oxide (NO) under controlled conditions. The reaction typically proceeds as follows:
RuCl3+NO→Ru(NO)Cl2+Cl2
This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves the use of ruthenium-containing ores or spent nuclear fuel as the starting material. The ruthenium is first extracted and purified, followed by the controlled reaction with nitric oxide to form the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Ruthenium(II)NitrosylChloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium, often resulting in the formation of ruthenium oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation states or other ruthenium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are often used.
Substitution: Ligand exchange reactions typically occur in the presence of excess ligands and under mild heating.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ruthenium tetroxide (RuO₄), while substitution reactions can produce a variety of ruthenium complexes with different ligands .
Applications De Recherche Scientifique
Ruthenium(II)NitrosylChloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other ruthenium complexes and as a catalyst in various chemical reactions.
Biology: The compound’s ability to release nitric oxide (NO) makes it valuable in studying NO-related biological processes.
Mécanisme D'action
The mechanism of action of Ruthenium(II)NitrosylChloride primarily involves the release of nitric oxide (NO). Upon exposure to light or specific chemical triggers, the Ru-NO bond dissociates, releasing NO. This NO can then interact with various molecular targets, including heme proteins and enzymes, leading to a range of biological effects such as vasodilation, neurotransmission, and immune response modulation .
Comparaison Avec Des Composés Similaires
Ruthenium(II)NitrosylChloride can be compared with other ruthenium nitrosyl complexes, such as:
Ruthenium(III)NitrosylChloride: Similar in structure but with ruthenium in the +3 oxidation state, leading to different reactivity and applications.
Ruthenium(II)NitrosylBromide: Similar to this compound but with bromide ligands instead of chloride, affecting its chemical properties and reactivity.
Ruthenium(II)NitrosylIodide: Another analogous compound with iodide ligands, which can exhibit different photochemical behaviors
Propriétés
Formule moléculaire |
Cl3NORu-2 |
|---|---|
Poids moléculaire |
237.4 g/mol |
Nom IUPAC |
nitroxyl anion;trichlororuthenium(1-) |
InChI |
InChI=1S/3ClH.NO.Ru/c;;;1-2;/h3*1H;;/q;;;-1;+2/p-3 |
Clé InChI |
PELREWULCLOIQY-UHFFFAOYSA-K |
SMILES canonique |
[N-]=O.Cl[Ru-](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)









![2-Methyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B13112210.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B13112213.png)

